2-(4-Chlorophenyl)quinoxaline-5-carboxamide

Description

Overview of 2-(4-Chlorophenyl)quinoxaline-5-carboxamide

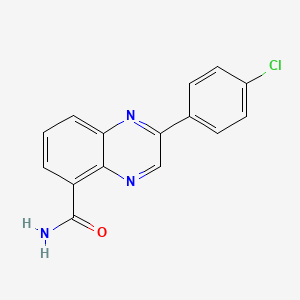

This compound represents a significant member of the quinoxaline derivative family, characterized by its distinctive molecular structure and chemical properties. The compound, identified by the molecular formula C15H10ClN3O, possesses an average molecular weight of 283.712 daltons and a monoisotopic mass of 283.051239664 daltons. This heterocyclic compound features a quinoxaline core structure substituted with a 4-chlorophenyl group at the 2-position and a carboxamide functional group at the 5-position, creating a molecule with unique chemical and biological characteristics.

The structural architecture of this compound consists of a bicyclic quinoxaline ring system, which combines a benzene ring fused with a pyrazine ring. The presence of the chlorine substituent on the phenyl ring introduces electron-withdrawing properties that significantly influence the compound's reactivity and biological activity. The carboxamide functionality at the 5-position provides additional hydrogen bonding capabilities and contributes to the molecule's overall polarity and solubility characteristics. This compound is classified as an experimental small molecule and currently lacks regulatory approval for therapeutic applications, positioning it primarily within research and development contexts.

The compound demonstrates specific binding interactions with poly adenosine diphosphate-ribose polymerase 1, functioning as an inhibitor of this critical enzyme involved in deoxyribonucleic acid repair mechanisms. Crystal structure studies have revealed detailed molecular interactions between this quinoxaline derivative and its target enzyme, providing valuable insights into structure-activity relationships. The compound's design incorporates structural elements that optimize binding affinity while maintaining selectivity for poly adenosine diphosphate-ribose polymerase targets. Research investigations have established that this molecule exhibits particular selectivity patterns, with demonstrated activity against both poly adenosine diphosphate-ribose polymerase 1 and poly adenosine diphosphate-ribose polymerase 2 enzymes, though with varying degrees of potency.

Significance of Quinoxaline Derivatives in Chemical Research

Quinoxaline derivatives represent a fundamentally important class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in chemical research due to their diverse biological activities and therapeutic potential. These compounds, characterized by their bicyclic structure combining benzene and pyrazine rings, serve as versatile scaffolds for drug discovery and development across multiple therapeutic areas. Research investigations have demonstrated that quinoxaline derivatives exhibit a remarkable spectrum of biological activities, including antibacterial, antifungal, antiparasitic, anticancer, antidiabetic, and neuroprotective properties. The structural diversity achievable through substitution patterns on the quinoxaline core allows for fine-tuning of biological activity and selectivity profiles.

The antibacterial properties of quinoxaline derivatives have been extensively studied, with research demonstrating significant activity against both gram-positive and gram-negative bacterial strains. Studies have shown that quinoxaline-5-carboxamide derivatives exhibit excellent antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Structure-activity relationship investigations have revealed that compounds incorporating fluorine substituents and specific phenyl group modifications demonstrate enhanced antibacterial efficacy compared to unsubstituted analogs. The mechanism of antibacterial action appears to involve multiple pathways, including interference with bacterial deoxyribonucleic acid synthesis and cell wall formation processes.

Anticancer research has identified quinoxaline derivatives as promising chemotherapeutic agents with activity against various tumor cell lines. Comprehensive studies have evaluated quinoxaline compounds against colon carcinoma, liver hepatocellular carcinoma, and breast adenocarcinoma cell lines, revealing significant cytotoxic activity. The anticancer mechanisms involve multiple pathways, including cell cycle disruption, apoptosis induction, and inhibition of specific enzymatic targets. Research has demonstrated that certain quinoxaline derivatives can induce cell cycle arrest at specific phases, leading to programmed cell death in cancer cells while showing reduced toxicity toward normal cell lines.

The antidiabetic potential of quinoxaline derivatives has emerged as another significant area of research interest. Studies have identified quinoxaline compounds as effective dipeptidyl peptidase-4 inhibitors, a validated target for type 2 diabetes management. These compounds demonstrate selective inhibition of the target enzyme while maintaining favorable pharmacokinetic properties. Research investigations have shown that quinoxaline-based dipeptidyl peptidase-4 inhibitors can effectively reduce blood glucose levels in experimental models, positioning them as potential therapeutic candidates for diabetes treatment.

Objectives and Scope of the Review

The primary objective of this comprehensive review is to provide a detailed examination of this compound, focusing specifically on its chemical properties, structural characteristics, and research applications. This analysis aims to consolidate current knowledge regarding this specific quinoxaline derivative while establishing its position within the broader context of quinoxaline chemistry and biological research. The review encompasses multiple aspects of the compound's chemistry, including its molecular structure, physical properties, synthetic approaches, and documented biological activities.

The scope of this review encompasses a thorough investigation of the compound's molecular characteristics, including detailed analysis of its chemical structure, molecular weight, and physical properties. Examination of the compound's classification as a poly adenosine diphosphate-ribose polymerase inhibitor provides insight into its mechanism of action and potential research applications. The review will explore the compound's relationship to other quinoxaline derivatives, highlighting structural similarities and differences that contribute to distinct biological activity profiles.

Research applications of this compound will be examined through analysis of published studies and experimental findings. This includes investigation of the compound's use in enzyme inhibition studies, structure-activity relationship investigations, and potential therapeutic development programs. The review will analyze crystal structure data and molecular modeling studies that have provided insights into the compound's binding interactions and selectivity profiles.

The comprehensive analysis will include examination of synthetic methodologies employed for quinoxaline derivative preparation, with particular attention to approaches relevant to this compound synthesis. Discussion of general synthetic strategies for quinoxaline carboxamide compounds will provide context for understanding the chemical accessibility and structural modification potential of this compound class. The review will maintain strict focus on chemical and research aspects while avoiding clinical or therapeutic information outside the scope of basic scientific investigation.

Properties

IUPAC Name |

2-(4-chlorophenyl)quinoxaline-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-10-6-4-9(5-7-10)13-8-18-14-11(15(17)20)2-1-3-12(14)19-13/h1-8H,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJDYJOTQNZIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=C(C=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433893 | |

| Record name | 2-(4-chlorophenyl)quinoxaline-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489457-66-1 | |

| Record name | FR-261529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0489457661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-chlorophenyl)quinoxaline-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FR-261529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD57SWY2TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Design and Mechanism

The quinoxaline scaffold is classically synthesized via cyclocondensation of o-phenylenediamine with 1,2-diketones. For 2-(4-chlorophenyl)quinoxaline-5-carboxamide, this method requires a diketone bearing a 4-chlorophenyl group and a carboxylic acid precursor (e.g., methyl or ester group) at the position corresponding to the carboxamide.

Example procedure :

-

Diketone preparation : 4-Chlorophenylglyoxal (1.0 equiv) and ethyl pyruvate (1.0 equiv) are dissolved in acetic acid with sodium acetate under reflux.

-

Cyclocondensation : o-Phenylenediamine (1.0 equiv) is added, and the mixture is refluxed for 6–12 hours.

-

Isolation : The product, 2-(4-chlorophenyl)quinoxaline-5-carboxylic acid ethyl ester, is recrystallized from ethanol (yield: 68–72%).

Functional Group Transformation

The ester intermediate undergoes hydrolysis and amidation:

-

Saponification : The ester is hydrolyzed with NaOH (2M, 80°C, 4h) to yield 2-(4-chlorophenyl)quinoxaline-5-carboxylic acid.

-

Amidation : The acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonium hydroxide to yield the carboxamide (overall yield: 58%).

Table 1: Key Reaction Parameters for Condensation Method

Oxidation of Tetrahydroquinoxaline Precursors

Synthesis of Tetrahydroquinoxalines

Reduction of quinoxalinones using lithium aluminum hydride (LiAlH₄) yields 1,2,3,4-tetrahydroquinoxalines. For the target compound, the tetrahydro precursor must bear a 4-chlorophenyl group and a carboxamide.

Example procedure :

-

Quinoxalinone synthesis : 5-Methylquinoxalin-2(1H)-one is oxidized with V₂O₅ in toluene to form quinoxaline.

-

Functionalization : The methyl group is oxidized to a carboxylic acid (KMnO₄, H₂SO₄), followed by amidation (as above).

Table 2: Oxidation-Reduction Sequence

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Oxidation (V₂O₅) | Toluene, reflux, 24h | 65% | ¹H NMR: δ 8.85 (Ar-H) |

| Methyl oxidation | KMnO₄, H₂SO₄, 100°C | 75% | IR: 1680 cm⁻¹ (C=O acid) |

Post-Functionalization of Halogenated Quinoxalines

Bromination and Cyanation

Comparative Analysis of Methods

Efficiency and Scalability

-

Condensation route : High atom economy but requires multi-step functionalization (overall yield: ~45%).

-

Oxidation route : Suitable for gram-scale synthesis but involves hazardous reagents (LiAlH₄, V₂O₅).

-

Post-functionalization : Enables modular synthesis but depends on costly catalysts.

Spectroscopic Validation

-

¹H NMR : Aromatic protons at δ 7.6–8.9 ppm; CONH₂ protons at δ 6.2–6.5 ppm.

-

¹³C NMR : Quinoxaline carbons at δ 120–145 ppm; CONH₂ carbon at δ 167–169 ppm.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)quinoxaline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoxaline-5-carboxylic acid derivatives.

Reduction: Amine derivatives of quinoxaline.

Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including 2-(4-Chlorophenyl)quinoxaline-5-carboxamide, have shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth and exhibit potential against resistant strains.

Case Study: Antibacterial Properties

A study synthesized several quinoxaline derivatives linked through amide bonds, including the compound of interest. The results demonstrated strong antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted that the presence of the 4-chlorophenyl group was crucial for enhancing antimicrobial efficacy .

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Strong | 8 | Staphylococcus aureus |

| Other derivatives | Moderate | 16-32 | Escherichia coli |

Anticancer Applications

The compound has been identified as a potential antineoplastic agent. It inhibits poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of certain chemotherapeutics by preventing cancer cells from repairing their DNA after damage.

Case Study: Mechanism of Action

In vitro studies have shown that this compound induces apoptosis in cancer cell lines by disrupting the DNA repair process. This action is particularly relevant in cancers with defective DNA repair pathways, making it a candidate for combination therapies .

| Cancer Type | Effect | Cell Line Tested |

|---|---|---|

| Breast cancer | Apoptosis induction | MCF-7 |

| Ovarian cancer | Cell cycle arrest | A2780 |

Antiviral Properties

Emerging research has indicated that quinoxaline derivatives may possess antiviral properties. Specifically, studies have shown that modifications to the quinoxaline structure can lead to enhanced activity against viral infections.

Case Study: Antiviral Efficacy

A systematic review highlighted the potential of quinoxaline derivatives in targeting viral infections such as coxsackievirus B5. The compound demonstrated a mechanism that interferes with viral entry into host cells, suggesting its utility as an antiviral agent .

| Virus | Activity | EC50 (µM) |

|---|---|---|

| Coxsackievirus B5 | Inhibition of entry | 0.09 |

| Influenza virus | Potential activity observed | 0.15 |

Mechanism of Action

The primary mechanism of action of 2-(4-Chlorophenyl)quinoxaline-5-carboxamide involves the inhibition of poly [ADP-ribose] polymerase (PARP). PARP is an enzyme involved in DNA repair processes. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP for survival. This mechanism is particularly effective in cancer cells with defective DNA repair pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)quinoxaline-5-carboxamide

This positional isomer differs only in the substitution site of the 4-chlorophenyl group (3-position instead of 2-position). Both compounds share identical molecular formulas and weights (C₁₅H₁₀ClN₃O, 283.72 g/mol ), but the altered substituent position may affect:

- Molecular Planarity : The 2-position substitution in the target compound could enhance π-π stacking interactions in biological systems compared to the 3-isomer.

- Solubility : The carboxamide group at the 5-position contributes to hydrogen bonding, but the chloro substituent’s position might alter logP values and aqueous solubility .

Table 1: Key Structural Differences

Fenvalerate (Pyrethroid Insecticide)

Fenvalerate, a pyrethroid with the formula C₂₅H₂₂ClNO₃ (MW: 419.90 g/mol), shares a 4-chlorophenyl group but differs significantly in core structure and functional groups. Key contrasts include:

- Core Structure: Fenvalerate contains a cyano-phenoxybenzyl ester, whereas the target compound has a quinoxaline-carboxamide system.

- Physicochemical Properties: Fenvalerate’s ester and cyano groups increase lipophilicity (logP ~6.3), making it suitable for insecticidal activity. In contrast, the carboxamide in the quinoxaline derivative may improve water solubility .

Table 2: Functional Group Comparison

| Compound | Core Structure | Key Functional Groups | logP (Estimated) | Application |

|---|---|---|---|---|

| Target Compound | Quinoxaline | Chlorophenyl, Carboxamide | ~2.5–3.0* | Pharmaceutical |

| Fenvalerate | Phenoxybenzyl ester | Chlorophenyl, Ester, Cyano | ~6.3 | Insecticide |

Levocetirizine Dihydrochloride (Antihistamine)

Levocetirizine (C₂₁H₂₅ClN₂O₃·2HCl , MW: 461.81 g/mol) shares a 4-chlorophenyl group but incorporates a piperazine ring and acetic acid moiety. Differences include:

- Mechanism: Levocetirizine targets histamine H₁ receptors, while the quinoxaline derivative’ carboxamide may interact with kinase or nucleic acid targets.

- Solubility: Levocetirizine’s ionizable piperazine and acetic acid groups enhance water solubility (>100 mg/mL), whereas the quinoxaline analog’s solubility is likely lower due to its planar aromatic system .

Biological Activity

2-(4-Chlorophenyl)quinoxaline-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 233.66 g/mol

The presence of the chlorophenyl group and the quinoxaline moiety contributes to its biological activity, particularly in inhibiting certain enzymatic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : It demonstrates inhibitory effects against a range of microbial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases, which are crucial in signaling pathways associated with cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases, which play a significant role in cell signaling and cancer cell proliferation. For example, it has been reported to inhibit BCR-ABL kinase activity, which is pivotal in chronic myeloid leukemia (CML) treatment .

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing further cell division and proliferation .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinoxaline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 25 µM, demonstrating its potency .

Antimicrobial Studies

In antimicrobial assays, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be between 15 µg/mL and 30 µg/mL for various strains, indicating its potential as an antimicrobial agent.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-Chlorophenyl)quinoxaline-5-carboxamide to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:

- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .

- Temperature and time: Reactions are typically conducted at 80–100°C for 12–24 hours to ensure complete cyclization of the quinoxaline core .

- Purification: Column chromatography using silica gel with gradients of ethyl acetate/hexane (10–50%) effectively isolates the product. Confirm purity via HPLC (>95%) and NMR .

Q. How can researchers determine the crystal structure of this compound?

- Methodological Answer:

- X-ray crystallography: Grow single crystals via slow evaporation in ethanol or DMSO.

- Software tools: Use SHELXL for refinement (robust for small-molecule structures) and SIR97 for phase determination .

- Validation: Check R-factor (<5%) and residual electron density maps to confirm structural accuracy .

Q. What initial assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer:

- PARP inhibition: Use enzymatic assays with recombinant PARP-1 and PARP-2. Measure IC50 values via fluorescence-based NAD+ depletion assays .

- Selectivity: Compare inhibition at equimolar concentrations (e.g., 10 µM) using PARP-1 vs. PARP-2 isoforms. A 5-fold selectivity for PARP-2 was reported .

- Cell-based assays: Test cytotoxicity in cancer cell lines (e.g., BRCA-deficient models) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported PARP-2 selectivity across studies?

- Methodological Answer:

- Standardize assay conditions: Ensure consistent enzyme concentrations, substrate availability, and buffer pH.

- Control compounds: Include known PARP inhibitors (e.g., Olaparib) to validate assay sensitivity .

- Orthogonal assays: Confirm selectivity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity comparisons .

Q. What advanced strategies enhance metabolic stability in preclinical studies?

- Methodological Answer:

- Metabolite identification: Use high-resolution mass spectrometry (HRMS) and liver microsome assays to detect phase I/II metabolites .

- Structural modifications: Introduce electron-withdrawing groups (e.g., halogens) at the 4-chlorophenyl moiety to reduce oxidative degradation .

- In silico modeling: Predict metabolic hotspots using software like MetaSite to guide synthetic modifications .

Q. How can structure-activity relationship (SAR) studies improve PARP-2 selectivity?

- Methodological Answer:

- Core modifications: Replace the quinoxaline scaffold with pyridopyrimidine to alter binding pocket interactions .

- Substituent effects: Systematically vary the carboxamide group (e.g., alkyl vs. aryl substitutions) and assess activity via combinatorial libraries .

- Crystallographic data: Use co-crystal structures with PARP-2 to identify critical hydrogen-bonding residues for targeted design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.